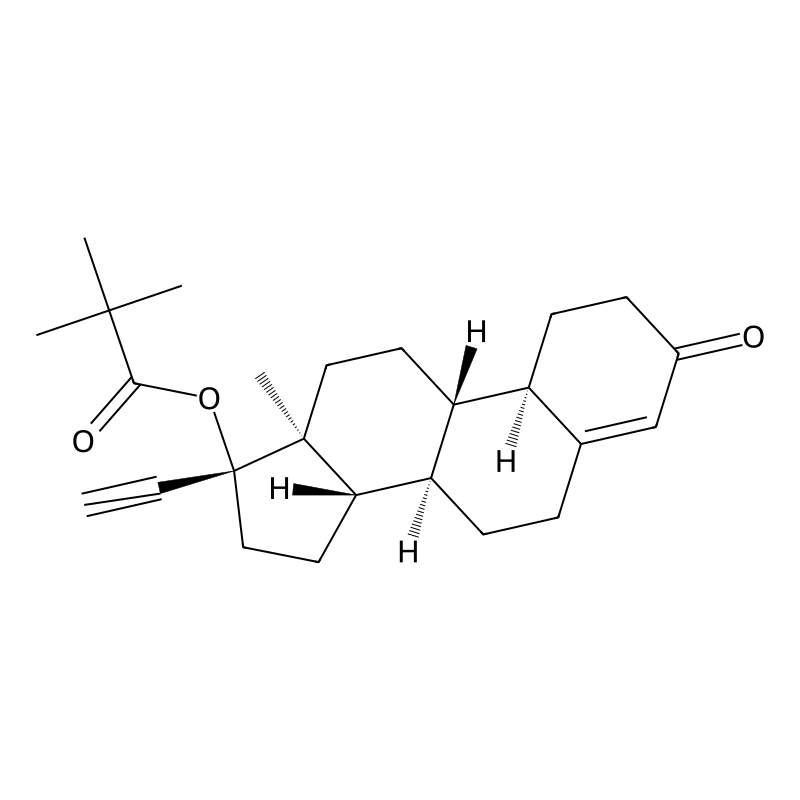

Norethindrone pivalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Norethindrone pivalate is a synthetic progestin, a derivative of norethisterone, which is commonly used in hormonal contraceptives and hormone replacement therapies. It is characterized by its ability to mimic the natural hormone progesterone in the body, thus playing a crucial role in regulating the menstrual cycle and maintaining pregnancy. The compound's chemical formula is , and it features a unique pivalate ester group that enhances its pharmacological properties.

The synthesis of norethindrone pivalate typically involves esterification reactions where norethisterone is reacted with pivalic acid in the presence of an acid catalyst. This process can be optimized through various methods such as solvent-free conditions or using microwave-assisted techniques to enhance yield and purity. The reaction generally proceeds under controlled temperatures to prevent degradation of the sensitive steroid structure .

Norethindrone pivalate is primarily utilized in the field of gynecology as a contraceptive agent and for managing hormonal imbalances. It is often incorporated into combination oral contraceptives or used in hormone replacement therapy for menopausal women. Additionally, it has therapeutic applications in treating conditions like endometriosis and abnormal uterine bleeding due to its ability to regulate menstrual cycles effectively .

Norethindrone pivalate interacts with several metabolic pathways, particularly those involving cytochrome P450 enzymes such as CYP3A4. Drugs that inhibit or induce these enzymes can significantly affect the plasma levels of norethindrone pivalate, leading to altered efficacy or increased risk of side effects. For instance, co-administration with CYP3A4 inhibitors may increase its concentration, while inducers like rifampicin can decrease its effectiveness . Furthermore, it is essential to consider interactions with other hormonal therapies or medications that may influence its pharmacodynamics.

Norethindrone pivalate shares structural similarities with several other synthetic progestins and steroids. Below are some compounds for comparison:

| Compound | Type | Progestogenic Activity | Unique Features |

|---|---|---|---|

| Norethisterone | Progestin | High | Strong agonist for progesterone receptors |

| Levonorgestrel | Progestin | High | More potent than norethisterone; often used in emergency contraception |

| Medroxyprogesterone acetate | Progestin | High | Used in long-acting contraceptives; injectable form available |

| Desogestrel | Progestin | Moderate | Has estrogenic activity due to active metabolites |

| Drospirenone | Progestin | Moderate | Anti-androgenic properties; used in combination pills |

Norethindrone pivalate's unique feature lies in its esterification with pivalic acid, which enhances its stability and bioavailability compared to other progestins. This modification can lead to improved pharmacokinetic profiles, making it suitable for specific therapeutic applications.

| Mechanism/Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Esterification | Reaction between norethindrone and pivalic acid with acid catalysts | Simple procedure, economical, direct approach | Slow reaction rates, equilibrium limitations, potential side reactions |

| Acid Chloride Method | Reaction with pivaloyl chloride in presence of tertiary amine | High yields, faster reaction rates, mild conditions | Moisture sensitivity, requires anhydrous conditions, generates hydrogen chloride |

| Mixed Anhydride Method | Formation of mixed anhydride intermediate followed by reaction with norethindrone | High regioselectivity, good for hindered substrates, high yields | Multiple steps, more complex procedure |

| Transesterification | Exchange of ester groups between norethindrone esters and pivalic acid | Mild conditions, good for sensitive substrates | Equilibrium limitations, may require excess reagents |

| Enzymatic Esterification | Lipase-catalyzed esterification under mild conditions | High selectivity, environmentally friendly, mild reaction conditions | Higher cost, limited scalability, specific substrate requirements |

Catalytic Systems for Steroidal Backbone Functionalization

The functionalization of the steroidal backbone of norethindrone for pivalate ester formation requires effective catalytic systems that can facilitate selective transformations while preserving the integrity of the steroid structure [21] [6]. Various catalytic approaches have been developed to achieve efficient esterification at the 17β-hydroxy position without affecting other functional groups present in the molecule [28] [16].

Tertiary Amines

Tertiary amines represent the most commonly employed catalysts for the esterification of norethindrone with pivalic acid derivatives [28] [16]. Compounds such as triethylamine, pyridine, and 4-dimethylaminopyridine (DMAP) effectively facilitate the reaction by deprotonating the 17β-hydroxy group, enhancing its nucleophilicity, and neutralizing acid byproducts [28]. These catalysts typically operate in organic solvents such as tetrahydrofuran or diethyl ether at temperatures ranging from -30°C to room temperature [16]. The selection of the appropriate tertiary amine catalyst can significantly influence reaction rates and yields, with more nucleophilic amines generally providing superior catalytic activity [28].

Lewis Acids

Lewis acid catalysts, including boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂), offer alternative approaches to steroidal functionalization [23] [6]. These catalysts activate carbonyl groups, promoting selective functionalization and catalyzing rearrangements that can be exploited in norethindrone pivalate synthesis [6]. Lewis acids operate across a wide range of solvents and temperatures, from -78°C to reflux conditions, depending on the desired selectivity [23]. The strong electrophilic character of these catalysts makes them particularly effective for reactions involving hindered substrates like the 17β-position of norethindrone [6].

Transition Metal Complexes

Transition metal complexes have emerged as powerful catalysts for site-selective functionalization of steroids, including norethindrone [21] [6]. Complexes such as [Ru(μ-O₂CH)(CO)₂(PPh₃)]₂ have demonstrated remarkable ability to selectively transform steroids containing both hydroxy and ethynyl groups, as found in norethindrone [21]. These catalysts enable site-selective C-H functionalization, stereoselective transformations, and coupling reactions that can be applied to the synthesis of norethindrone pivalate [6]. The reaction conditions for transition metal catalysis vary significantly based on the specific metal and ligand system employed, often requiring an inert atmosphere to prevent catalyst deactivation [21].

Lipase Enzymes

Lipase enzymes offer a biocatalytic approach to the functionalization of norethindrone through regioselective esterification and transesterification reactions [13]. Enzymes such as Lipozyme TLIM, Novozym 435, and porcine pancreatic lipase operate under mild conditions (30-60°C) in various organic solvents or solvent-free systems [13]. These biocatalysts provide exceptional regioselectivity, enabling the targeted modification of the 17β-hydroxy group without affecting other functional groups in the norethindrone molecule [13]. The environmentally friendly nature of enzymatic catalysis makes this approach increasingly attractive for pharmaceutical applications, despite challenges related to cost and scalability [13].

Heterogeneous Catalysts

Heterogeneous catalysts, including solid acid catalysts, ion-exchange resins, and supported metal catalysts, offer advantages for industrial-scale synthesis of norethindrone pivalate [14] [23]. These catalysts facilitate recyclability and continuous flow processes, enhancing the economic and environmental sustainability of the manufacturing process [23]. Heterogeneous catalysis often requires higher temperatures than homogeneous approaches and may employ conventional or microwave heating to achieve efficient reaction rates [14]. The solid nature of these catalysts simplifies product purification and enables their reuse across multiple reaction cycles [23].

Table 2: Catalytic Systems for Steroidal Backbone Functionalization

| Catalyst Type | Examples | Applications | Reaction Conditions |

|---|---|---|---|

| Tertiary Amines | Triethylamine, pyridine, DMAP | Facilitating esterification reactions, deprotonation of alcohols, neutralizing acid byproducts | Typically used in organic solvents (THF, ether) at temperatures from -30°C to room temperature |

| Lewis Acids | BF₃·OEt₂, AlCl₃, TiCl₄, ZnCl₂ | Activating carbonyl groups, promoting selective functionalization, catalyzing rearrangements | Various solvents, temperatures from -78°C to reflux depending on desired selectivity |

| Transition Metal Complexes | [Ru(μ-O₂CH)(CO)₂(PPh₃)]₂, palladium catalysts | Site-selective C-H functionalization, stereoselective transformations, coupling reactions | Specific conditions vary by metal and ligand system, often requiring inert atmosphere |

| Lipase Enzymes | Lipozyme TLIM, Novozym 435, Porcine pancreatic lipase | Regioselective esterification, transesterification under mild conditions | Mild conditions (30-60°C), various organic solvents or solvent-free systems |

| Heterogeneous Catalysts | Solid acid catalysts, ion-exchange resins, supported metal catalysts | Recyclable catalysts for industrial-scale synthesis, continuous flow processes | Often higher temperatures, may use conventional or microwave heating |

Solvent-Free Synthesis Optimization Strategies

Solvent-free synthesis methodologies represent an environmentally sustainable approach to the production of norethindrone pivalate, offering reduced waste generation, simplified purification processes, and enhanced reaction efficiency [14] [23]. These green chemistry techniques have gained significant attention in pharmaceutical manufacturing due to their economic and environmental advantages [14]. Several optimization strategies have been developed to maximize the effectiveness of solvent-free synthesis for norethindrone pivalate production [23].

Neat Reaction Conditions

Neat reaction conditions involve the direct mixing of norethindrone and pivalic acid derivatives without solvent, often with catalytic amounts of additives to facilitate the esterification process [14] [23]. This approach offers significant advantages, including reduced waste generation, higher concentration of reactants, and simplified purification procedures [14]. However, neat reactions present challenges related to heat dissipation, mixing limitations, and potential hotspot formation that can lead to localized decomposition of heat-sensitive steroid compounds [23]. Optimization of reaction parameters, including temperature profiles and mixing strategies, is essential to overcome these limitations and achieve efficient conversion to norethindrone pivalate [14].

Solid-State Grinding

Solid-state grinding employs mechanical energy to promote the esterification reaction between solid norethindrone and pivalic acid derivatives [14]. This mechanochemical approach offers environmental benefits through reduced energy consumption and elimination of organic solvents [14]. The mechanical grinding process generates localized energy that can overcome activation barriers and facilitate bond formation between the steroid hydroxyl group and the pivaloyl moiety [14]. While this method shows promise for laboratory-scale synthesis, it faces challenges related to scaling difficulties and equipment requirements for industrial production [14].

Melt Reactions

Melt reactions involve heating norethindrone and pivalic acid derivatives above their melting points to facilitate reaction in the liquid phase without solvent addition [14] [23]. This approach provides efficient heat transfer and high reaction rates, making it suitable for scale-up in industrial settings [14]. The absence of solvent increases the concentration of reactants, potentially accelerating reaction kinetics and improving conversion efficiency [23]. However, melt reactions must address thermal stability concerns and potential decomposition of the steroid backbone at elevated temperatures [14]. Careful temperature control and the selection of appropriate catalysts are critical for optimizing melt reaction conditions for norethindrone pivalate synthesis [23].

Catalyst Optimization

The selection and optimization of catalysts represent a crucial strategy for enhancing solvent-free synthesis of norethindrone pivalate [23]. Catalysts that function effectively in the absence of solvents, such as boron trifluoride etherate (BF₃·OEt₂), have demonstrated exceptional performance in promoting esterification reactions under solvent-free conditions [23]. Catalyst optimization focuses on identifying systems that provide enhanced reaction efficiency, higher yields, and improved selectivity in the solvent-free environment [23]. However, this approach must address challenges related to finding suitable catalysts and preventing catalyst deactivation in the absence of solvent stabilization [23].

Temperature Control

Precise temperature management plays a critical role in optimizing solvent-free synthesis of norethindrone pivalate [14] [23]. Temperature control strategies aim to balance reaction kinetics with thermal stability considerations to prevent side reactions and degradation of the steroid structure [14]. Advanced heating technologies, including microwave irradiation and controlled thermal systems, enable precise temperature profiles that can significantly enhance reaction efficiency and selectivity [23]. While effective temperature control offers substantial benefits for reaction optimization, it requires precise equipment and careful monitoring to prevent thermal runaway reactions that could compromise product quality and safety [14].

Table 3: Solvent-Free Synthesis Optimization Strategies

| Strategy | Description | Benefits | Challenges |

|---|---|---|---|

| Neat Reaction Conditions | Direct mixing of reagents without solvent, often with catalytic additives | Reduced waste, higher concentration of reactants, simplified purification | Heat dissipation issues, mixing limitations, potential hotspots |

| Solid-State Grinding | Mechanical grinding of solid reactants to promote reaction through mechanical energy | Environmentally friendly, often faster reactions, reduced energy consumption | Limited to certain reaction types, scaling difficulties, equipment requirements |

| Melt Reactions | Heating reactants above melting point to facilitate reaction in liquid phase without solvent | Efficient heat transfer, high reaction rates, suitable for scale-up | Thermal stability concerns, potential decomposition at high temperatures |

| Catalyst Optimization | Selection of appropriate catalysts that function effectively in solvent-free conditions | Enhanced reaction efficiency, potential for higher yields and selectivity | Finding suitable catalysts, potential catalyst deactivation without solvent stabilization |

| Temperature Control | Precise temperature management to optimize reaction rates and selectivity without solvents | Prevention of side reactions, energy efficiency, controlled reaction kinetics | Precise equipment requirements, potential for thermal runaway reactions |

Microwave-Assisted Reaction Engineering

Microwave-assisted synthesis represents a revolutionary approach to the production of norethindrone pivalate, offering dramatic reductions in reaction times, enhanced yields, and improved reaction selectivity compared to conventional heating methods [22] [30]. This technology has transformed pharmaceutical synthesis by providing more efficient energy transfer and unique heating mechanisms that can significantly accelerate chemical transformations [9] [10]. The application of microwave irradiation to norethindrone pivalate synthesis encompasses several key aspects of reaction engineering that optimize the esterification process [22].

Reaction Acceleration

Microwave irradiation dramatically accelerates the esterification reaction between norethindrone and pivalic acid derivatives through efficient energy transfer mechanisms [22] [30]. This acceleration results in significant reduction in reaction times from hours to minutes, substantially improving process efficiency and throughput [9]. Studies have demonstrated that microwave-assisted synthesis of steroid derivatives, including norethindrone pivalate, can achieve in minutes what conventional heating methods require hours to accomplish [10]. The enhanced reaction rates are attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture, generating rapid and uniform heating throughout the sample [22]. This acceleration effect is particularly valuable for industrial applications where production efficiency directly impacts economic viability [30].

Selective Heating

Microwave irradiation provides differential heating of polar components in the reaction mixture, creating localized hot spots that can enhance reactivity at specific functional groups [22] [11]. This selective heating phenomenon can be exploited to promote the esterification of the 17β-hydroxy group of norethindrone while minimizing side reactions at other positions [22]. The ability to preferentially heat polar reaction components enables enhanced regioselectivity and can improve the purity profile of the final norethindrone pivalate product [11]. By targeting energy input to specific molecular interactions, microwave heating offers unique advantages over conventional heating methods that rely on conductive heat transfer [22].

Equipment Design

Specialized microwave reactors with precise control of power, temperature, and pressure have been developed for the synthesis of pharmaceutical compounds like norethindrone pivalate [9] [10]. These advanced systems enable batch and continuous flow processing options, along with automated reaction optimization capabilities that can significantly enhance process development efficiency [11]. Modern microwave reactors incorporate sophisticated safety features, precise temperature monitoring, and data collection capabilities that ensure reproducible reaction conditions across multiple batches [9]. The integration of these features into microwave equipment design has been crucial for translating laboratory-scale processes to industrial production of steroid derivatives [10].

Reaction Parameters

The optimization of microwave reaction parameters, including power levels, exposure time, temperature profiles, and pressure conditions, is essential for maximizing the efficiency of norethindrone pivalate synthesis [30] [9]. Systematic parameter optimization enables the development of reproducible protocols and facilitates comprehensive reaction condition screening to identify optimal synthesis pathways [10]. Studies have demonstrated that careful tuning of microwave parameters can significantly enhance both yield and purity in steroid esterification reactions [30]. The precise control offered by modern microwave systems allows for energy-efficient processing that minimizes waste generation and maximizes conversion efficiency [9].

Scale-Up Considerations

Translating laboratory-scale microwave processes to production scale presents unique challenges and opportunities for the industrial synthesis of norethindrone pivalate [11] [22]. Scale-up strategies must address issues related to penetration depth of microwave radiation, uniform heating in larger reaction volumes, and equipment design for continuous processing [11]. Despite these challenges, successful scale-up of microwave-assisted synthesis offers substantial benefits, including reduced solvent use, energy savings, and improved process economics [22]. The development of specialized industrial microwave equipment has enabled pharmaceutical manufacturers to leverage the advantages of microwave heating for commercial-scale production of steroid derivatives [11].

Table 4: Microwave-Assisted Reaction Engineering for Norethindrone Pivalate Synthesis

| Aspect | Description | Applications | Advantages |

|---|---|---|---|

| Reaction Acceleration | Significant reduction in reaction times from hours to minutes due to efficient energy transfer | Rapid synthesis of steroid derivatives, accelerated esterification reactions | Dramatic time savings, often higher yields, cleaner reaction profiles |

| Selective Heating | Differential heating of polar components in reaction mixture, creating localized hot spots | Enhanced reactivity of specific functional groups, controlled regioselectivity | Improved selectivity, reduced side reactions, access to otherwise difficult transformations |

| Equipment Design | Specialized microwave reactors with precise control of power, temperature, and pressure | Batch and continuous flow processing, automated reaction optimization | Precise control, reproducibility, safety features, data collection capabilities |

| Reaction Parameters | Optimization of power levels, exposure time, temperature profiles, and pressure conditions | Development of reproducible protocols, reaction condition screening | Systematic optimization, enhanced reproducibility, energy efficiency |

| Scale-Up Considerations | Strategies for translating laboratory-scale microwave processes to production scale | Industrial production of pharmaceutical intermediates, process intensification | Reduced solvent use, energy savings, improved process economics |

Industrial-Scale Purification Techniques

The industrial production of norethindrone pivalate requires efficient purification techniques to ensure the high purity standards demanded by pharmaceutical applications [20] [29]. Various purification methodologies have been developed and optimized for large-scale processing of steroid derivatives, each offering distinct advantages for specific purification challenges [12] [19]. The selection of appropriate purification strategies significantly impacts product quality, process economics, and environmental sustainability in norethindrone pivalate manufacturing [20].

Crystallization

Crystallization represents the most widely employed purification technique for industrial-scale production of norethindrone pivalate [20] [29]. This method involves the selective precipitation of the target compound from solution through careful manipulation of solubility parameters [20]. Crystallization offers several advantages for steroid purification, including efficient removal of reaction byproducts, polymorph control, and scalability to industrial production volumes [29]. The optimization of crystallization parameters, including solvent selection, cooling profiles, seeding strategies, and polymorphism control, is critical for achieving high purity norethindrone pivalate with consistent physical properties [20]. Multiple crystallization steps with different solvent systems may be employed to progressively enhance product purity and remove specific impurity classes [29].

Chromatography

Chromatographic techniques, particularly preparative high-performance liquid chromatography (HPLC), play a crucial role in the purification of norethindrone pivalate, especially for high-purity pharmaceutical grade material [12] [19]. These methods separate compounds based on their differential interaction with a stationary phase, enabling the resolution of closely related steroid derivatives and impurities [29]. Chromatography offers exceptional purification capability and is particularly valuable for analytical quality control and final-stage purification of norethindrone pivalate [12]. The optimization of chromatographic parameters, including stationary phase selection, mobile phase composition, loading capacity, and throughput considerations, is essential for efficient industrial application [19]. While traditionally limited by scale and cost considerations, advances in continuous chromatography and simulated moving bed technology have enhanced the economic viability of chromatographic purification for industrial steroid production [29].

Distillation

Distillation techniques, particularly vacuum distillation, are employed in norethindrone pivalate manufacturing for solvent recovery and removal of volatile impurities [20]. This separation method exploits differences in boiling points between components and is particularly valuable for purifying intermediates in the synthetic pathway [20]. For heat-sensitive steroids like norethindrone derivatives, distillation is typically performed under reduced pressure to lower operating temperatures and prevent thermal degradation [20]. While not typically used for final purification of the steroid product itself, distillation plays an important role in process economics through solvent recovery and in removing volatile contaminants from reaction mixtures [20]. The optimization of distillation parameters must balance separation efficiency with energy consumption and thermal stability considerations [20].

Filtration Systems

Advanced filtration technologies, including membrane filtration, ultrafiltration, and nanofiltration, are increasingly employed in the industrial purification of norethindrone pivalate [29] [12]. These methods enable the removal of particulates, concentration of product streams, and clarification of solutions prior to crystallization or chromatography steps [29]. The selection of appropriate membrane materials and filtration parameters is critical for achieving efficient separation while preventing membrane fouling and maintaining throughput capacity [12]. Filtration systems are particularly valuable in continuous manufacturing processes, where they can be integrated with other purification techniques to create streamlined production workflows [29]. Recent advances in membrane technology have expanded the application of filtration systems in pharmaceutical manufacturing, offering enhanced selectivity and efficiency for steroid purification [12].

Continuous Processing

Continuous flow purification processes represent an emerging approach to large-scale production of norethindrone pivalate, offering advantages in process integration, reduced handling, and improved efficiency [20] [29]. These systems enable the seamless connection of synthesis and purification operations, minimizing intermediate isolation steps and reducing exposure to potentially hazardous materials [20]. Continuous processing requires careful consideration of process integration, quality control strategies, regulatory compliance, and specialized equipment design [29]. The implementation of continuous purification technologies for norethindrone pivalate production can significantly enhance manufacturing efficiency, reduce environmental impact, and improve product consistency [20]. Advanced process analytical technology (PAT) tools are typically integrated into continuous systems to enable real-time monitoring and control of critical quality attributes [29].

Table 5: Industrial-Scale Purification Techniques for Norethindrone Pivalate

| Technique | Description | Applications | Considerations |

|---|---|---|---|

| Crystallization | Selective precipitation of target compounds from solution through solubility manipulation | Final product purification, removal of reaction byproducts, polymorph control | Solvent selection, cooling profiles, seeding strategies, polymorphism control |

| Chromatography | Separation based on differential interaction with stationary phase, including preparative HPLC | High-purity isolation, separation of closely related compounds, analytical quality control | Stationary phase selection, mobile phase optimization, loading capacity, throughput |

| Distillation | Separation based on differences in boiling points, often under reduced pressure for heat-sensitive steroids | Solvent recovery, removal of volatile impurities, purification of intermediates | Temperature sensitivity, vacuum requirements, energy consumption, thermal degradation prevention |

| Filtration Systems | Various filtration technologies including membrane filtration, ultrafiltration, and nanofiltration | Removal of particulates, concentration of product streams, clarification | Membrane selection, fouling prevention, pressure requirements, throughput capacity |

| Continuous Processing | Continuous flow purification processes for large-scale production | Integrated synthesis and purification, reduced handling, improved efficiency | Process integration, quality control, regulatory compliance, equipment design |